Cas no 1260934-02-8 (2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide)

2-{2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide is a structurally complex heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a benzodioxole moiety and an N-substituted acetamide group. Its design incorporates multiple pharmacophoric elements, suggesting potential bioactivity in medicinal chemistry applications. The presence of the 1,2,4-oxadiazole ring enhances metabolic stability, while the benzodioxole and acetamide functionalities may contribute to selective binding interactions. This compound is of interest for research in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. Its synthetic route allows for further derivatization, enabling structure-activity relationship studies. High purity and well-characterized analytical data ensure reliability for experimental use.
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide structure
1260934-02-8 structure
商品名:2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
CAS番号:1260934-02-8
MF:C22H18N4O4
メガワット:402.402724742889
CID:5320212

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
    • 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
    • STL075029
    • 2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)-N-(o-tolyl)acetamide
    • 2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methylphenyl)acetamide
    • インチ: 1S/C22H18N4O4/c1-14-5-2-3-6-16(14)23-20(27)12-26-10-4-7-17(26)22-24-21(25-30-22)15-8-9-18-19(11-15)29-13-28-18/h2-11H,12-13H2,1H3,(H,23,27)
    • InChIKey: SGGVJAOOPMFBEJ-UHFFFAOYSA-N
    • ほほえんだ: O1C(C2=CC=CN2CC(NC2C=CC=CC=2C)=O)=NC(C2C=CC3=C(C=2)OCO3)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 608
  • トポロジー分子極性表面積: 91.4
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-1627-2μmol
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-1627-5μmol
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-1627-5mg
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
5mg
$69.0 2023-09-07
Life Chemicals
F6609-1627-1mg
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
1mg
$54.0 2023-09-07
Life Chemicals
F6609-1627-10μmol
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-1627-3mg
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
3mg
$63.0 2023-09-07
Life Chemicals
F6609-1627-2mg
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
2mg
$59.0 2023-09-07
Life Chemicals
F6609-1627-10mg
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
10mg
$79.0 2023-09-07
Life Chemicals
F6609-1627-4mg
2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide
1260934-02-8
4mg
$66.0 2023-09-07

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide 関連文献

2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamideに関する追加情報

Comprehensive Analysis of 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide (CAS No. 1260934-02-8)

The compound 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide, identified by its CAS No. 1260934-02-8, represents a sophisticated heterocyclic molecule with significant potential in pharmaceutical and biochemical research. This article delves into its structural characteristics, synthesis pathways, and emerging applications, addressing common queries from researchers and industry professionals.

Structurally, this compound features a 1,2,4-oxadiazole core linked to a benzodioxole moiety, which is further connected to a pyrrole ring and an acetamide group. Such a configuration is often associated with bioactivity, particularly in modulating enzyme functions or receptor interactions. Researchers have shown growing interest in similar heterocyclic compounds due to their versatility in drug design, aligning with trends in targeted therapy and precision medicine.

The synthesis of CAS No. 1260934-02-8 typically involves multi-step reactions, including cyclization and amidation processes. Recent advancements in green chemistry have prompted explorations into solvent-free or catalytic methods to improve yield and reduce environmental impact—a topic frequently searched in academic databases. Analytical techniques like HPLC, NMR, and mass spectrometry are critical for purity validation, a concern often raised in QA/QC forums.

In pharmacological contexts, derivatives of 1,2,4-oxadiazole have demonstrated anti-inflammatory and neuroprotective properties, sparking investigations into this compound’s potential. While specific studies on 2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide remain limited, its structural analogs are frequently discussed in drug discovery circles, particularly for CNS disorders or metabolic diseases.

From an industrial perspective, scalability and cost-efficiency are key challenges. Patent landscapes reveal competitive interest in benzodioxole-containing molecules, driven by demand for novel small-molecule therapeutics. Regulatory compliance, especially regarding REACH or ICH guidelines, is another hot topic tied to such compounds.

In summary, CAS No. 1260934-02-8 exemplifies the intersection of synthetic chemistry and biomedical innovation. Its complexity and functional groups make it a candidate for further exploration in high-throughput screening and structure-activity relationship (SAR) studies. As research trends shift toward AI-driven molecular modeling, compounds like this may benefit from in silico optimization to accelerate development timelines.

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